2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one is a compound characterized by its unique isoindoline structure. This compound has garnered attention in various scientific fields due to its potential biological activities and applications in medicinal chemistry. The compound's IUPAC name reflects its complex structure, which includes an amino group and a ketone functional group attached to a bicyclic isoindoline moiety.
The compound is classified as an amino ketone, specifically featuring an isoindoline structure. It is cataloged under the chemical identifier 1341729-34-7 in various chemical databases such as PubChem, where it is noted for its structural significance and potential applications in drug development and synthetic chemistry.
The synthesis of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one typically involves several key methods:
The molecular formula of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one is . Its structural representation can be detailed as follows:
InChI=1S/C11H14N2O/c1-8(12)11(14)13-6-9-4-2-3-5-10(9)7-13/h2-5,8H,6-7,12H2,1H3
ROGSNODZJLQUKG-UHFFFAOYSA-N
This representation highlights the connectivity of atoms within the molecule and provides insight into its stereochemistry, which is crucial for understanding its biological interactions and reactivity.
The compound can participate in several chemical reactions:
The following reagents are commonly used in reactions involving this compound:
The mechanism of action for 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one involves its interaction with specific molecular targets within biological systems. These interactions can modulate various biochemical pathways, potentially influencing cellular functions and leading to therapeutic effects. The precise molecular targets vary depending on the context of use, including potential applications in drug development .
The physical properties of 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one include:
Key chemical properties include:
These properties are critical for determining the compound's behavior in various chemical environments and applications.
2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one has several significant applications:
Through these applications, 2-amino-1-(2,3-dihydro-1H-isoindol-2-yl)propan-1-one demonstrates significant potential across various scientific disciplines.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: